2-Fluoro-6-picoline-5-boronic acid
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Overview
Description
2-Fluoro-6-picoline-5-boronic acid is a useful research compound. Its molecular formula is C6H7BFNO2 and its molecular weight is 154.935. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical and Biological Applications : Compounds like "(6-Fluoro-2-methylpyridin-3-yl)boronic acid" are of interest due to their potential as pharmaceuticals, with abilities to interact with organic compounds and biological molecules. These interactions are crucial for developing new medicines and biological applications (Hernández-Negrete et al., 2021).
Fluorescent Chemosensors : Boronic acid-based sensors are useful in detecting biological active substances, important for disease prevention, diagnosis, and treatment. These sensors can probe carbohydrates and bioactive substances, utilizing changes in fluorescence intensity, wavelengths, quantum yields, and water solubility (Huang et al., 2012).
Influence on Properties : The electron-withdrawing character of fluorine atoms in fluoro-substituted boronic acids, like "(6-Fluoro-2-methylpyridin-3-yl)boronic acid", influences their properties, including acidity, hydrolytic stability, structures in crystals and solutions, and spectroscopic properties. These aspects are significant for their applications in various fields (Gozdalik et al., 2017).
Biomaterials Applications : Boronic acids bind with biologically relevant diols, including saccharides and peptidoglycans, or with polyols to prepare hydrogels with dynamic covalent or responsive behavior. Understanding the structure-reactivity relationships that govern binding affinity to diols is key for applications in sensing, delivery, and materials chemistry (Brooks et al., 2018).
Sensing Applications : Boronic acids, including "(6-Fluoro-2-methylpyridin-3-yl)boronic acid", are increasingly used in sensing applications. They interact with diols and strong Lewis bases, leading to their utility in various sensing applications, including biological labeling, protein manipulation and modification, and the development of therapeutics (Lacina et al., 2014).
Synthesis of Novel Compounds : These compounds are prepared via regioselective halogen-metal exchange and are used in Suzuki cross-coupling to produce new pyridines libraries, indicating their role in the synthesis of novel chemical entities (Bouillon et al., 2003).
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various enzymes and receptors in biological systems .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can influence their function .
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura coupling reactions, a type of cross-coupling reaction, used in organic synthesis .
Pharmacokinetics
The pharmacokinetics of boronic acids and their derivatives can be influenced by factors such as their pka, lipophilicity, and the presence of transporters .
Result of Action
The interaction of boronic acids with biological targets can lead to changes in cellular processes, potentially leading to therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-6-picoline-5-boronic acid. For instance, the pH of the environment can affect the stability and reactivity of boronic acids . Furthermore, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Properties
IUPAC Name |
(6-fluoro-2-methylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3,10-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILPSSRLYOLUSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)F)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660176 |
Source
|
Record name | (6-Fluoro-2-methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904326-91-6 |
Source
|
Record name | (6-Fluoro-2-methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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